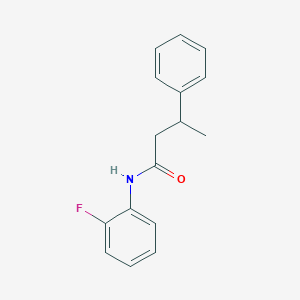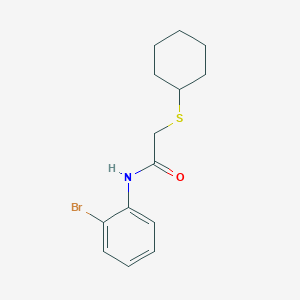![molecular formula C26H28N4O4 B3975194 1-(2-methyl-5-phenyl-3-furoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B3975194.png)
1-(2-methyl-5-phenyl-3-furoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine
Overview
Description
1-(2-methyl-5-phenyl-3-furoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine, also known as MPNP, is a synthetic compound that has been studied extensively for its potential therapeutic applications. MPNP belongs to the class of piperazine derivatives and has been shown to exhibit a range of biological activities that make it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 1-(2-methyl-5-phenyl-3-furoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine is not fully understood. However, studies have suggested that it may exert its biological effects through the modulation of various signaling pathways and cellular processes. This compound has been shown to inhibit the activity of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce inflammation. This compound has also been shown to have antiviral effects against certain viruses, such as herpes simplex virus type 1 (HSV-1).
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-methyl-5-phenyl-3-furoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine for lab experiments is its ability to exhibit a range of biological activities, making it a versatile compound for studying various diseases and cellular processes. However, one limitation is that it may have potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several potential future directions for research on 1-(2-methyl-5-phenyl-3-furoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential toxicity and side effects. Another area of interest is its potential use as a diagnostic tool for cancer and other diseases. Studies are needed to determine the sensitivity and specificity of this compound for detecting cancer and other diseases. Overall, this compound is a promising compound that has the potential to be developed into a valuable therapeutic agent and diagnostic tool.
Scientific Research Applications
1-(2-methyl-5-phenyl-3-furoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. This compound has also been investigated for its potential use as a diagnostic tool for cancer and other diseases.
properties
IUPAC Name |
(2-methyl-5-phenylfuran-3-yl)-[4-(4-nitro-3-pyrrolidin-1-ylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-19-22(18-25(34-19)20-7-3-2-4-8-20)26(31)29-15-13-27(14-16-29)21-9-10-23(30(32)33)24(17-21)28-11-5-6-12-28/h2-4,7-10,17-18H,5-6,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRLJPIELYHHQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)[N+](=O)[O-])N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-methylphenyl)amino]-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B3975115.png)



![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3975170.png)
![3-(4-chlorophenyl)-2-methyl-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B3975171.png)
![N-[4-(3,4-dimethylphenoxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3975173.png)
![N-[3-(1-adamantylamino)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3975176.png)
![1-allyl-3-[2-(2-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3975181.png)

![N~2~-(2,5-dimethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3975189.png)

![N-benzyl-5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3975206.png)
![2-(4-methylphenyl)-2-oxoethyl 3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3975214.png)